4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline

Catalog No.
S6740454
CAS No.
2549053-11-2
M.F
C19H19N7
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinol...

CAS Number

2549053-11-2

Product Name

4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline

IUPAC Name

4-[4-(7-methylpurin-6-yl)piperazin-1-yl]quinoline

Molecular Formula

C19H19N7

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C19H19N7/c1-24-13-23-18-17(24)19(22-12-21-18)26-10-8-25(9-11-26)16-6-7-20-15-5-3-2-4-14(15)16/h2-7,12-13H,8-11H2,1H3

InChI Key

WACLFATYGGSFFV-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=CC=NC5=CC=CC=C54

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=CC=NC5=CC=CC=C54

4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound features a quinoline core, which is known for its diverse biological activities, linked to a piperazine moiety that is substituted with a 7-methyl-7H-purine. The presence of both quinoline and purine structures suggests potential interactions with biological targets, particularly in medicinal chemistry.

The chemical reactivity of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline can be attributed to its functional groups. Quinoline derivatives typically undergo electrophilic substitution reactions at the 5-position due to the electron-rich nature of the nitrogen atom in the ring. The piperazine ring can participate in nucleophilic substitutions and can also be modified through various alkylation and acylation reactions. The purine moiety may engage in hydrogen bonding and π-stacking interactions, enhancing its reactivity in biological systems.

Compounds containing quinoline and piperazine structures have been associated with a range of biological activities, including:

  • Antimicrobial: Exhibiting activity against various bacterial strains.
  • Anticancer: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antiviral: Potential activity against viral infections, particularly those affecting RNA viruses.
  • Antimalarial: Quinoline derivatives are well-known for their use in treating malaria.

The specific biological activity of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline has not been extensively documented, but its structural components suggest that it may possess similar pharmacological properties.

Synthesis of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline typically involves:

  • Formation of the Quinoline Core: This can be achieved through cyclization reactions involving an aniline derivative and an appropriate carbonyl compound.
  • Piperazine Substitution: The introduction of the piperazine group can be accomplished via nucleophilic substitution reactions where a piperazine derivative reacts with an activated quinoline derivative.
  • Purine Attachment: The 7-methyl-7H-purine can be synthesized separately and then coupled to the piperazine using standard coupling techniques such as amide bond formation.

Interaction studies for compounds like 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline often involve:

  • Molecular docking studies to predict binding affinities with target proteins.
  • In vitro assays to evaluate biological activity against specific pathogens or cancer cell lines.
    These studies help elucidate the mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline. Notable examples include:

Compound NameStructureUnique Features
7-chloro-4-(piperazin-1-yl)quinolineContains a chlorine substituentKnown for diverse pharmacological profiles including anti-HIV and anticancer activities .
2,4-diaminoquinazolineContains a quinazoline coreIdentified as effective against Mycobacterium tuberculosis .
4-(piperazin-1-yloxy)quinolineContains an ether linkageExhibits antimicrobial activity, particularly against resistant strains .

The uniqueness of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline lies in its combination of quinoline and purine structures, which may offer distinct modes of action compared to other derivatives.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Exact Mass

345.17019364 g/mol

Monoisotopic Mass

345.17019364 g/mol

Heavy Atom Count

26

Dates

Modify: 2023-11-23

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